3-n-Butoxy-4-chlorobenzotrifluoride 3-n-Butoxy-4-chlorobenzotrifluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546609
InChI: InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3
SMILES: CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Molecular Formula: C11H12ClF3O
Molecular Weight: 252.66 g/mol

3-n-Butoxy-4-chlorobenzotrifluoride

CAS No.:

Cat. No.: VC13546609

Molecular Formula: C11H12ClF3O

Molecular Weight: 252.66 g/mol

* For research use only. Not for human or veterinary use.

3-n-Butoxy-4-chlorobenzotrifluoride -

Specification

Molecular Formula C11H12ClF3O
Molecular Weight 252.66 g/mol
IUPAC Name 2-butoxy-1-chloro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H12ClF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3
Standard InChI Key IXJBZOUVTMNWAY-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl
Canonical SMILES CCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three fluorine atoms bonded to a single carbon (trifluoromethyl group), a chlorine atom at position 4, and an n-butoxy chain (-O-C₄H₉) at position 3 . The trifluoromethyl group induces significant electron-withdrawing effects, influencing reactivity and solubility, while the butoxy group contributes to hydrophobic interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H12ClF3O\text{C}_{11}\text{H}_{12}\text{ClF}_3\text{O}PubChem
Molecular Weight252.66 g/molPubChem
IUPAC Name3-n-Butoxy-4-chlorobenzotrifluoridePubChem
Synonyms1443345-23-0PubChem

The 3D conformational analysis reveals a non-planar structure due to steric interactions between the bulky trifluoromethyl and butoxy groups . This spatial arrangement may impact crystallization behavior and solubility in polar solvents.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 3-n-Butoxy-4-chlorobenzotrifluoride are documented, analogous compounds like 3,4-dichlorobenzotrifluoride provide methodological parallels. The patent CN103896728A details a two-step process for 3,4-dichlorobenzotrifluoride involving chlorination of 3,4-dichlorotoluene followed by fluorination with anhydrous hydrogen fluoride . Adapting this approach, 3-n-Butoxy-4-chlorobenzotrifluoride could theoretically be synthesized via:

  • Chlorination: Introduction of chlorine to 3-n-butoxytoluene under catalytic conditions.

  • Fluorination: Replacement of methyl hydrogens with fluorine using HF at elevated pressures (1.5–2.5 MPa) and temperatures (110–115°C) .

Critical parameters include reaction time (>20 hours for chlorination), HF stoichiometry (3:1 molar ratio to substrate), and post-reaction neutralization with soda ash to achieve pH 6.8–7.2 .

Purification and Yield Optimization

Vacuum distillation at 0.90–0.95 MPa with reflux ratios of 3:1 to 5:2 enables isolation of high-purity product (>99%) . The absence of isomers like 2,4-dichlorobenzotrifluoride in analogous syntheses suggests similar regioselectivity could favor 3-n-butoxy-4-chloro derivatives .

Physicochemical Properties

Solubility and Polarity

The trifluoromethyl group enhances lipid solubility, while the butoxy chain increases hydrophobicity. Comparable compounds like p-chlorobenzotrifluoride (PCBTF) exhibit low water solubility (<1 g/L) but high miscibility with organic solvents . 3-n-Butoxy-4-chlorobenzotrifluoride likely follows this trend, making it suitable for non-polar applications.

Thermal Stability

Fluorinated aromatics generally demonstrate high thermal stability. PCBTF, for instance, boils at 139°C , suggesting 3-n-Butoxy-4-chlorobenzotrifluoride may have a boiling point exceeding 150°C due to increased molecular weight. Differential scanning calorimetry (DSC) data for analogous compounds show decomposition thresholds above 200°C .

Environmental Impact and Regulation

Biodegradation and Persistence

Fluorinated aromatics typically resist microbial degradation, leading to environmental persistence. The butoxy chain may slightly enhance biodegradability via oxidative cleavage, though trifluoromethyl groups remain recalcitrant .

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